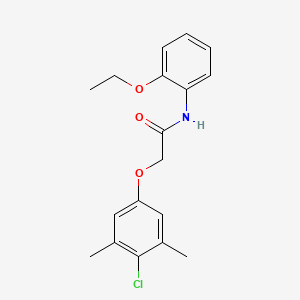
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a vital role in the regulation of metabolic processes. A-769662 has gained significant attention in scientific research due to its potential therapeutic applications in treating metabolic diseases such as diabetes and obesity.
Mécanisme D'action
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide activates AMPK, which is a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stressors such as nutrient deprivation, hypoxia, and exercise. Once activated, AMPK promotes the uptake and utilization of glucose and fatty acids, while inhibiting the synthesis of new lipids and proteins. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide activates AMPK by binding to a regulatory subunit of the enzyme, causing a conformational change that leads to increased phosphorylation and activation of the catalytic subunit.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle cells, which can improve insulin sensitivity and reduce blood glucose levels. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide also reduces body weight and improves glucose tolerance in obese mice. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to administer and study in vitro and in vivo. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide has also been shown to be selective for AMPK, with minimal off-target effects. However, there are also limitations to using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer in certain assays. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide has a short half-life in vivo, which can limit its effectiveness in certain animal models.
Orientations Futures
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide. Another area of interest is the investigation of the long-term effects of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide on metabolic and neurological function. Additionally, the potential therapeutic applications of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide in treating metabolic and neurodegenerative diseases warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide involves the reaction of 4-chloro-3,5-dimethylphenol with 2-ethoxyphenylacetic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with N,N-diisopropylethylamine and 2-chloro-N-(4-chloro-3,5-dimethylphenoxy)acetamide to obtain the final product. The overall yield of the synthesis method is approximately 20%.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in treating metabolic diseases such as diabetes and obesity. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, which can improve insulin sensitivity and reduce blood glucose levels. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide has also been found to reduce body weight and improve glucose tolerance in obese mice. In addition, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-22-16-8-6-5-7-15(16)20-17(21)11-23-14-9-12(2)18(19)13(3)10-14/h5-10H,4,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJDNJCBABZZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5790242.png)
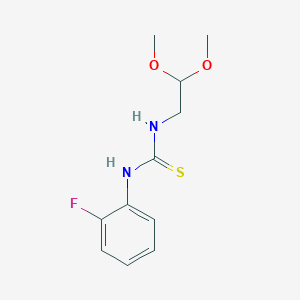

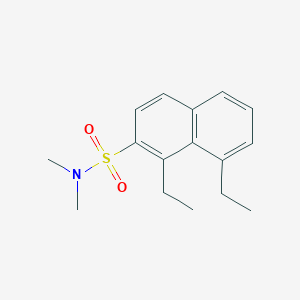
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5790271.png)
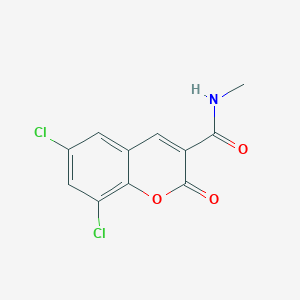
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5790280.png)
![3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5790289.png)
![7-hydroxy-1,3-dimethyl-6-(1-naphthyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5790299.png)
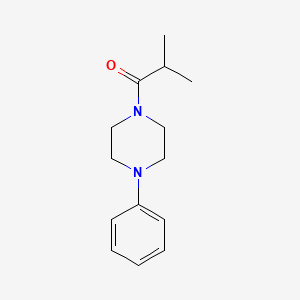

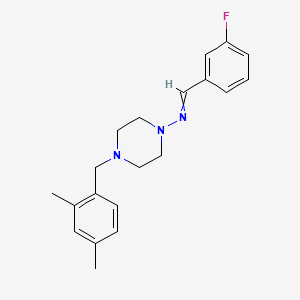
![tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5790328.png)